molecular formula C8H10N4O B13090373 2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol

Cat. No.: B13090373
M. Wt: 178.19 g/mol
InChI Key: QRERGDSWWGRYJV-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is a heterocyclic compound that features an imidazo[1,2-b][1,2,4]triazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-b][1,2,4]triazine scaffold is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1,3,5-triazines with ketones under specific conditions. For example, an I2-mediated annulation of 2-amino-1,3,5-triazines and ketones can be used to form the imidazo[1,2-b][1,2,4]triazine core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazo[1,2-b][1,2,4]triazine core can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be the corresponding ketone.

    Reduction: The major product would be the reduced form of the imidazo[1,2-b][1,2,4]triazine core.

    Substitution: The major products would be the substituted derivatives of the triazine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it can act as an agonist or antagonist at certain receptors, or it can inhibit specific enzymes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Imidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-imidazo[1,2-b][1,2,4]triazin-7-ylpropan-2-ol

InChI

InChI=1S/C8H10N4O/c1-8(2,13)6-5-10-7-9-3-4-11-12(6)7/h3-5,13H,1-2H3

InChI Key

QRERGDSWWGRYJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C2N1N=CC=N2)O

Origin of Product

United States

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